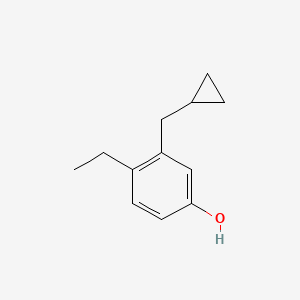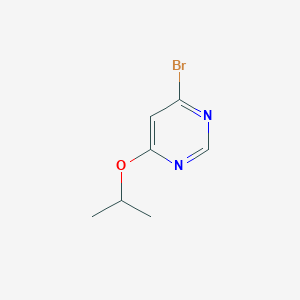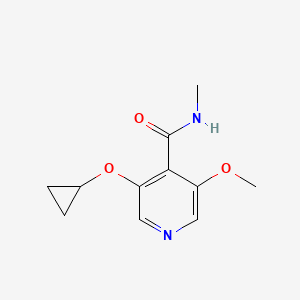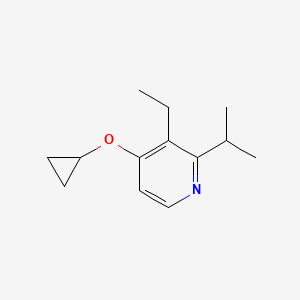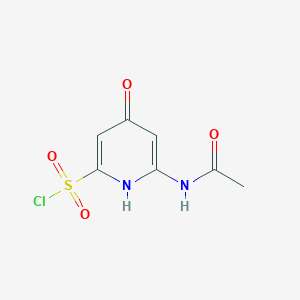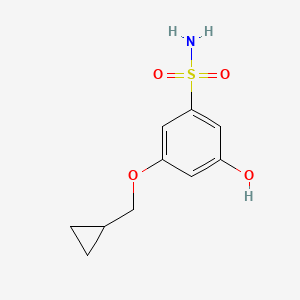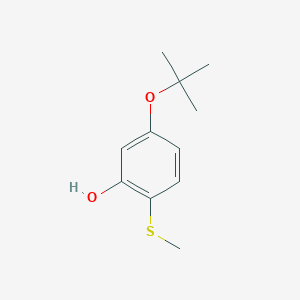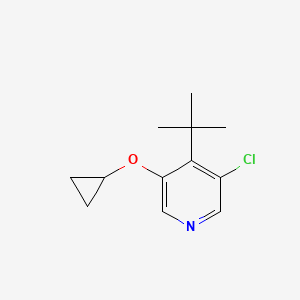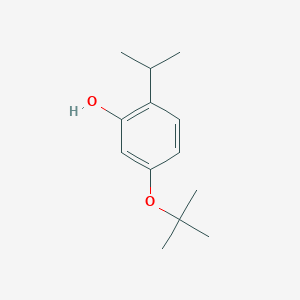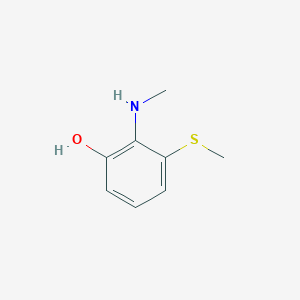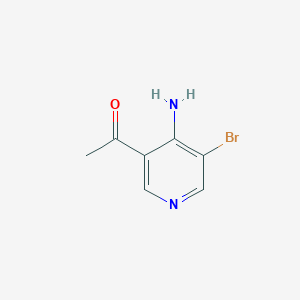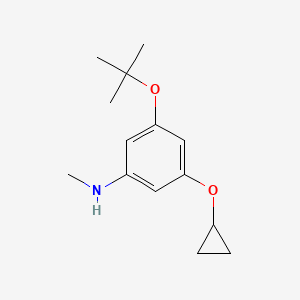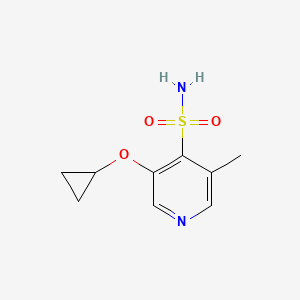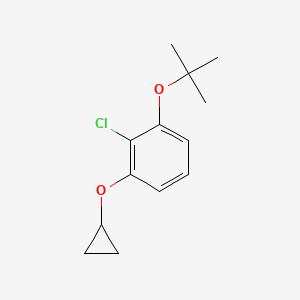
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of a tert-butoxy group, a chloro substituent, and a cyclopropoxy group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
準備方法
The synthesis of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
化学反応の分析
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include hydrogen chloride for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research involving the compound may provide insights into the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in substitution reactions, the chloro substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In hydrolysis reactions, the tert-butoxy group is cleaved to form the corresponding alcohol .
類似化合物との比較
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be compared with other similar compounds, such as:
tert-Butyl chloride: An organochloride with the formula (CH3)3CCl, used as a precursor to other organic compounds.
1,1,2-Trichloromethane: A compound with similar substitution reactions involving chloro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
特性
分子式 |
C13H17ClO2 |
|---|---|
分子量 |
240.72 g/mol |
IUPAC名 |
2-chloro-1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)16-11-6-4-5-10(12(11)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
UEAPMDUDPYMSHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


